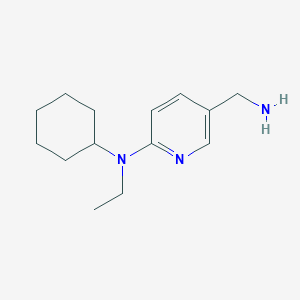

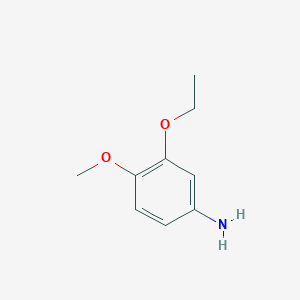

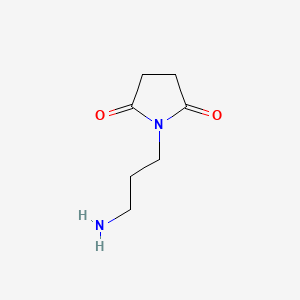

![molecular formula C4H5F3O2S B1284893 2-[(2,2,2-Trifluoroethyl)sulfanyl]acetic acid CAS No. 675-68-3](/img/structure/B1284893.png)

2-[(2,2,2-Trifluoroethyl)sulfanyl]acetic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of similar compounds has been reported. For instance, the stable reagent 2-((1-chloro-2,2,2-trifluoroethyl)sulfonyl)benzothiazole was prepared from readily available benzothiazole-2-thiol and halothane . This method presents new opportunities for the synthesis of trifluoroalkylidene derivatives .科学的研究の応用

Synthesis of 2,2,2-Trifluoroethyl Fatty Acid Esters

Scientific Field

This application falls under the field of Green Chemistry .

Summary of the Application

A series of complex 2,2,2-trifluoroethyl fatty acid esters were synthesized by the reaction of fatty acids and phenyl(2,2,2-trifluoroethyl)iodonium triflate in the presence of Cs2CO3 .

Methods of Application

The reaction at room temperature without any other additive provided the corresponding 2,2,2-trifluoroethyl esters in up to quantitative yield . The conjugated carbon–carbon double bonds, the unprotected hydroxyl group, and the amido functionalities in the substrates are all tolerated in the reaction .

Results or Outcomes

Compared to the known synthetic methods, advantages of this reaction include mild conditions, good functional group tolerance, and without using harsh and toxic condensation agents, which allows for a green, facile, and efficient way to 2,2,2-trifluoroethyl fatty acid esters .

Synthesis of Poly (fluoroacrylate)s

Scientific Field

This application is in the field of Polymer Chemistry .

Summary of the Application

The synthesis of poly (fluoroacrylate)s with tunable wettability and improved adhesion for potential application as functional coatings was achieved via radical copolymerization of 2,2,2-trifluoroethyl α-fluoroacrylate (FATRIFE) with 2-(trifluoromethyl)acrylic acid (MAF), an adhesion-promoting monomer .

Methods of Application

These copolymerizations, initiated by tert-butyl peroxypivalate at varying comonomer feed ( [FATRIFE] 0 / [MAF] 0) ratios led to a series of poly (FATRIFE- co -MAF) copolymers with different molar compositions in fair to good conversions (32–87%) depending on the MAF feed content .

Results or Outcomes

The resulting poly (FATRIFE- co -MAF) copolymers exhibited various glass transition temperatures ( Tg s) depending on their compositions. Tg values increased with increasing MAF contents in the copolymer. In addition, their thermal stability (the temperature for 10% weight loss in air, Td10%) increased with increasing FATRIFE content in the copolymer and reached 348 °C (for that containing 93 mol% FATRIFE) . Finally, a high copolymer MAF content led to both a good adhesion onto metal substrates and to improved hydrophilicity, as revealed by the decrease of the water contact angle from 107° (for a reference PFATRIFE homopolymer) to 81° (for a copolymer containing 42 mol% MAF) .

Synthesis of 2-{4-[(2,2,2-Trifluoroethyl)sulfanyl]phenyl}acetic Acid

Scientific Field

This application falls under the field of Organic Chemistry .

Summary of the Application

2-{4-[(2,2,2-Trifluoroethyl)sulfanyl]phenyl}acetic acid is a chemical compound with the molecular weight of 250.24 . It is used in various organic synthesis reactions .

Methods of Application

The exact methods of application are not specified in the source. However, it is typically used as a reagent in organic synthesis reactions .

Results or Outcomes

The outcomes of these reactions depend on the specific reaction conditions and the other reactants involved .

Oxidations of Sulfur Compounds

Scientific Field

This application is in the field of Biochemistry .

Summary of the Application

Oxidations of sulfur compounds using hydrogen peroxide are effectively conducted in 2,2,2 trifluoroethanol .

Methods of Application

The exact methods of application are not specified in the source. However, it involves the use of 2,2,2 trifluoroethanol as a solvent in the oxidation reactions of sulfur compounds .

特性

IUPAC Name |

2-(2,2,2-trifluoroethylsulfanyl)acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5F3O2S/c5-4(6,7)2-10-1-3(8)9/h1-2H2,(H,8,9) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POXITAGQJNFHGQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)O)SCC(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5F3O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70588547 |

Source

|

| Record name | [(2,2,2-Trifluoroethyl)sulfanyl]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70588547 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(2,2,2-Trifluoroethyl)sulfanyl]acetic acid | |

CAS RN |

675-68-3 |

Source

|

| Record name | Acetic acid, 2-[(2,2,2-trifluoroethyl)thio]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=675-68-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [(2,2,2-Trifluoroethyl)sulfanyl]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70588547 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

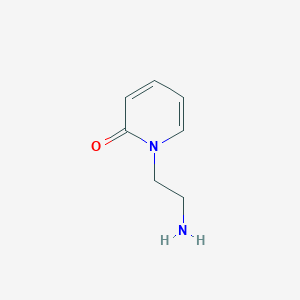

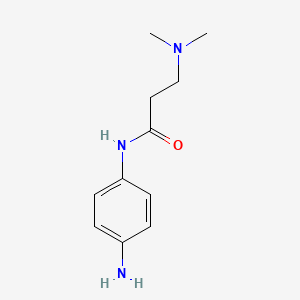

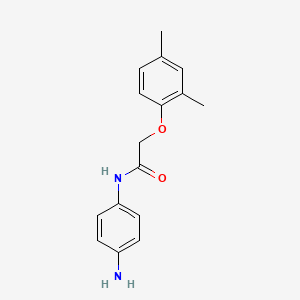

![3-[(3,3-Dimethylbutanoyl)amino]benzoic acid](/img/structure/B1284878.png)

![1-[3-(Aminomethyl)-2-pyridinyl]-4-piperidinol](/img/structure/B1284882.png)